molecular formula C17H18ClNO2 B11777384 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11777384
M. Wt: 303.8 g/mol
InChI Key: JSAFFMXAAZTBON-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and molecular electronics. This particular compound features a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-ethoxyaniline with 2-methyl-2H-benzo[b][1,4]oxazin-3-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-(3-chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C17H18ClNO2/c1-3-20-16-7-5-12(9-13(16)18)15-10-21-17-8-11(2)4-6-14(17)19-15/h4-9,15,19H,3,10H2,1-2H3

InChI Key

JSAFFMXAAZTBON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2COC3=C(N2)C=CC(=C3)C)Cl

Origin of Product

United States

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